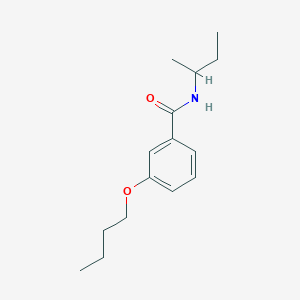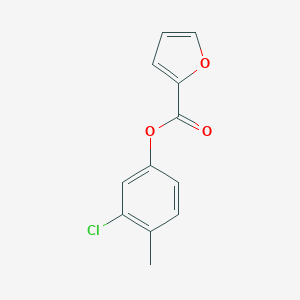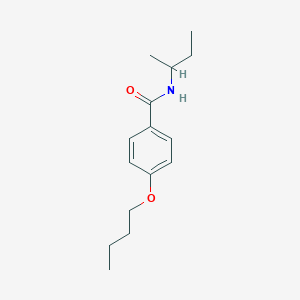![molecular formula C16H16N2O3 B267237 3-{[(4-Methoxyphenyl)acetyl]amino}benzamide](/img/structure/B267237.png)
3-{[(4-Methoxyphenyl)acetyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-Methoxyphenyl)acetyl]amino}benzamide, commonly known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPAA is a white crystalline powder that belongs to the class of benzamides.
Mécanisme D'action
The mechanism of action of MPAA involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This results in the induction of apoptosis in cancer cells. MPAA has also been shown to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that is involved in the stabilization of various oncogenic proteins.
Biochemical and Physiological Effects:
MPAA has been shown to have various biochemical and physiological effects. It has been shown to induce the expression of p21, a protein that regulates the cell cycle and promotes cell cycle arrest. MPAA has also been shown to inhibit the expression of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis, the formation of new blood vessels. Additionally, MPAA has been shown to induce the expression of various pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
MPAA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, making it a safe compound for use in in vitro and in vivo experiments. However, MPAA has some limitations, including its poor solubility in water, which can make it difficult to administer in in vivo experiments. Additionally, MPAA has been shown to have low bioavailability, which can limit its effectiveness in treating cancer.
Orientations Futures
There are several future directions for the research of MPAA. One potential direction is to investigate the use of MPAA in combination with other chemotherapeutic agents to enhance its anti-cancer effects. Another direction is to develop more potent analogs of MPAA that have improved solubility and bioavailability. Additionally, future studies could investigate the potential applications of MPAA in other fields, such as neurodegenerative diseases and inflammation.
Méthodes De Synthèse
The synthesis of MPAA involves the condensation of 4-methoxybenzoyl chloride with 3-aminobenzoic acid in the presence of a base. The resulting product is then acetylated with acetic anhydride to yield MPAA. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
MPAA has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. MPAA achieves this by inducing apoptosis, a process of programmed cell death, in cancer cells. Additionally, MPAA has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a crucial role in cancer cell proliferation and survival.
Propriétés
Nom du produit |
3-{[(4-Methoxyphenyl)acetyl]amino}benzamide |
|---|---|
Formule moléculaire |
C16H16N2O3 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
3-[[2-(4-methoxyphenyl)acetyl]amino]benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-21-14-7-5-11(6-8-14)9-15(19)18-13-4-2-3-12(10-13)16(17)20/h2-8,10H,9H2,1H3,(H2,17,20)(H,18,19) |
Clé InChI |
UTXDCJHDBJXLMP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)N |
SMILES canonique |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267158.png)

![N-[2-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B267161.png)
![N-[3-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267162.png)
![N-[2-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B267163.png)
![2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267165.png)


![N-[3-(allyloxy)phenyl]-2-bromobenzamide](/img/structure/B267169.png)

